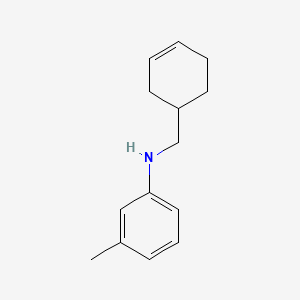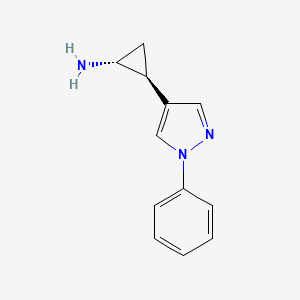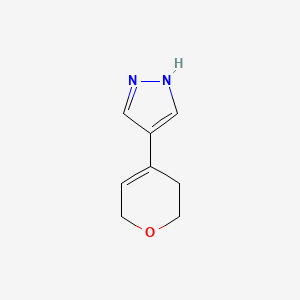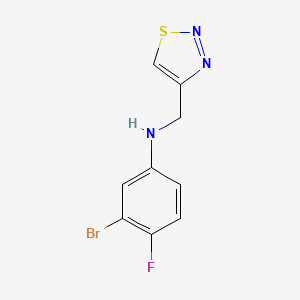![molecular formula C10H14N2O2S B13272205 N-[3-(Methylsulfanyl)propyl]-2-nitroaniline](/img/structure/B13272205.png)
N-[3-(Methylsulfanyl)propyl]-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Methylsulfanyl)propyl]-2-nitroaniline is an organic compound with the molecular formula C10H14N2O2S. It is characterized by the presence of a nitro group attached to an aniline ring, along with a methylsulfanylpropyl substituent. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Methylsulfanyl)propyl]-2-nitroaniline typically involves the reaction of 2-nitroaniline with 3-(methylsulfanyl)propylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(Methylsulfanyl)propyl]-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N-[3-(Methylsulfanyl)propyl]-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(Methylsulfanyl)propyl]-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylsulfanyl group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .
Comparison with Similar Compounds
Similar Compounds
N-[3-(Methylsulfanyl)propyl]-2-(piperidin-1-yl)aniline: Similar structure with a piperidine ring instead of a nitro group.
N-methyl-2-methylsulfanyl-N-[3-(1-piperidyl)propyl]aniline: Contains a piperidine ring and a methylsulfanyl group.
Uniqueness
N-[3-(Methylsulfanyl)propyl]-2-nitroaniline is unique due to the presence of both a nitro group and a methylsulfanylpropyl substituent. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C10H14N2O2S |
|---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
N-(3-methylsulfanylpropyl)-2-nitroaniline |
InChI |
InChI=1S/C10H14N2O2S/c1-15-8-4-7-11-9-5-2-3-6-10(9)12(13)14/h2-3,5-6,11H,4,7-8H2,1H3 |
InChI Key |
FUNHEKRYRHNLDY-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCNC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile](/img/structure/B13272134.png)




![1-[(Trimethylsilyl)methyl]cyclohexane-1-carbaldehyde](/img/structure/B13272151.png)
![1-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopentane-1-carboxylic acid](/img/structure/B13272152.png)
![2-[(Tert-butylamino)methyl]-3-chlorophenol](/img/structure/B13272154.png)
![3-(Thiophen-3-ylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13272158.png)

amine](/img/structure/B13272180.png)
![(Cyclohex-3-en-1-ylmethyl)[2-(diethylamino)ethyl]amine](/img/structure/B13272196.png)
![2-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)acetic acid](/img/structure/B13272214.png)
